
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has phenyl groups and a carboxylic acid group1.
Synthesis Analysis
The synthesis of such compounds often involves reactions like palladium-catalyzed direct arylation2. However, the specific synthesis process for this compound isn’t available in the sources I found.
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography3. However, the specific molecular structure analysis for this compound isn’t available in the sources I found.
Chemical Reactions Analysis
The chemical reactions of such compounds can involve various processes. For example, alcohols can undergo alpha cleavage and dehydration4. However, the specific chemical reactions analysis for this compound isn’t available in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point can be determined experimentally6. However, the specific physical and chemical properties for this compound aren’t available in the sources I found.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : The compound “®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine” has been used in the development of anti-allergic drugs .
- Methods of Application : A series of these derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Results : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Some of them showed more potent activities than levocetirizine, a commonly used antihistamine .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Agricultural Chemistry
-
Scientific Field: Biological Research
- Application : Indole derivatives, which are structurally similar to your compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are typically synthesized and then tested in vitro or in vivo for their biological activities .
- Results : The specific outcomes would depend on the nature of the biological activity being tested .
-
Scientific Field: Chemical Synthesis
Safety And Hazards
Safety data sheets provide information on the safety and hazards of chemicals. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard6. However, the specific safety and hazards information for this compound isn’t available in the sources I found.
Zukünftige Richtungen
The future directions in the study of such compounds could involve further investigation into their synthesis, properties, and potential applications. However, the specific future directions for this compound aren’t available in the sources I found.
Please note that this is a general analysis based on similar compounds and the specific categories you mentioned. For a comprehensive analysis of the specific compound “1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid”, more specific information would be needed.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIAUVPHUMDQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355651 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618101-90-9 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)
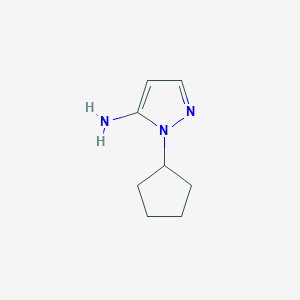

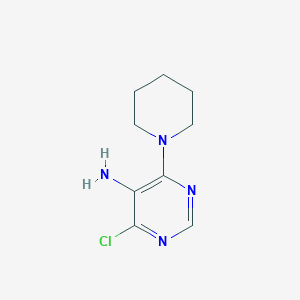
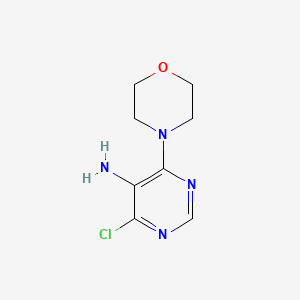
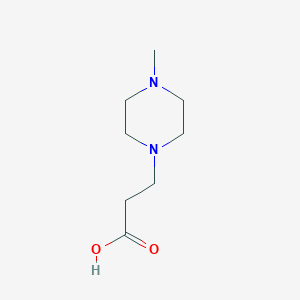

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

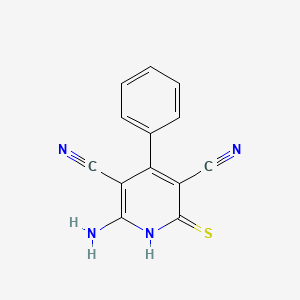
![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)
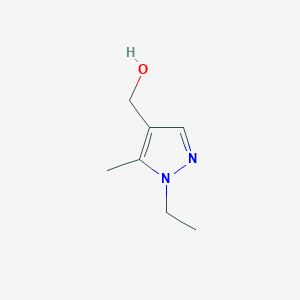
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)